molecular formula C8H9ClO2S B1266372 1-Chloro-4-(ethylsulfonyl)benzene CAS No. 7205-80-3

1-Chloro-4-(ethylsulfonyl)benzene

Cat. No. B1266372
CAS RN: 7205-80-3
M. Wt: 204.67 g/mol
InChI Key: FVSFDDWOQCUYKZ-UHFFFAOYSA-N
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Description

1-Chloro-4-(ethylsulfonyl)benzene is a compound that belongs to the class of organosulfur compounds, characterized by the presence of a sulfonyl group attached to an aromatic ring. This structural motif is found in a variety of chemicals that have been the subject of scientific research due to their interesting chemical and physical properties.

Synthesis Analysis

Synthesis of compounds related to 1-Chloro-4-(ethylsulfonyl)benzene typically involves reactions that introduce sulfonyl groups to aromatic rings. For example, the synthesis of similar sulfonamide compounds has been achieved through reactions involving sulfonyl chlorides and amines, reflecting the general approach to synthesizing sulfonyl-containing aromatics (Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds often features planar aromatic systems with sulfonyl groups contributing to the overall molecular geometry. For instance, studies have described the crystal structures of sulfonamide derivatives, highlighting the orientations of sulfonyl groups relative to the aromatic rings and their impact on molecular conformation (Hussain, Hameed, & Stoeckli-Evans, 2009).

Chemical Reactions and Properties

The chemical reactivity of 1-Chloro-4-(ethylsulfonyl)benzene-like compounds is significantly influenced by the presence of the sulfonyl group. These compounds participate in various chemical reactions, such as sulfonation and reactions with amines, highlighting their versatility in organic synthesis (Veisi, Ghorbani-Vaghei, & Mahmoodi, 2011).

Physical Properties Analysis

The physical properties of compounds similar to 1-Chloro-4-(ethylsulfonyl)benzene, such as solubility and melting points, are crucial for understanding their behavior in different environments. Studies have measured the solubility of related sulfonated compounds in various solvents, providing insights into their potential applications and handling (Qian, Wang, & Chen, 2014).

Scientific Research Applications

Solubility and Phase Behavior

  • The solubility of similar compounds like 1-fluoro-4-(methylsulfonyl)benzene in organic solvents such as ethanol, ethyl acetate, acetone, toluene, and chloroform has been studied, showing varying solubility levels depending on the solvent. These findings have implications for the solubility behavior of 1-Chloro-4-(ethylsulfonyl)benzene in similar environments (Qian et al., 2014).

Chemical Synthesis and Reactions

  • Research on related compounds like 4-Chloro-6-[1-(vinylsulfonyl)pyrrolidin-2-yl]benzene-1,3-diol has led to the development of new 1-sulfonyl-2-arylpyrrolidines through aza-Michael reactions with various amines, highlighting potential synthetic routes involving 1-Chloro-4-(ethylsulfonyl)benzene (Smolobochkin et al., 2018).

Environmental Analysis and Monitoring

  • Techniques like multidimensional gas chromatography with infrared and mass spectral detection (MDGC-IR-MS) have been used for analyzing environmental extracts. This includes identifying contaminants like 1-chloro-4-methylsulfonyl-benzene in water and soil, which suggests similar applications for analyzing 1-Chloro-4-(ethylsulfonyl)benzene residues in environmental samples (Krock & Wilkins, 1996).

Catalysis and Chemical Reactions

  • Compounds like 1,3,5-Tris(hydrogensulfato) benzene have been used as catalysts in the synthesis of organic compounds, indicating potential catalytic roles for 1-Chloro-4-(ethylsulfonyl)benzene in similar chemical reactions (Karimi-Jaberi et al., 2012).
  • In a related context, 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids have been used for Friedel-Crafts sulfonylation reactions, a process in which 1-Chloro-4-(ethylsulfonyl)benzene might participate or facilitate (Nara et al., 2001).

Safety And Hazards

According to Sigma-Aldrich, the safety information for 1-Chloro-4-(ethylsulfonyl)benzene includes several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, and H319 - Causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-chloro-4-ethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSFDDWOQCUYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222384
Record name 1-Chloro-4-(ethylsulphonyl)benzene
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Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(ethylsulfonyl)benzene

CAS RN

7205-80-3
Record name 1-Chloro-4-(ethylsulfonyl)benzene
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Record name 1-Chloro-4-(ethylsulphonyl)benzene
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Record name 1-Chloro-4-(ethylsulphonyl)benzene
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Record name 1-chloro-4-(ethylsulphonyl)benzene
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Record name 1-Chloro-4-(ethylsulfonyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Chihara, N Nakamura - Nuclei Zn-Bi, Diagrams, Indexes, 1993 - Springer
This document is part of Subvolume B ‘Nuclei Zn - Bi, Diagrams, Indexes’ of Volume 31 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III …
Number of citations: 0 link.springer.com
G No, G No - Springer
Number of citations: 0

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